3-(3-methylbutyl)-1H-pyrazol-5-amine 3-(3-methylbutyl)-1H-pyrazol-5-amine
Brand Name: Vulcanchem
CAS No.: 1187862-39-0
VCID: VC2783578
InChI: InChI=1S/C8H15N3/c1-6(2)3-4-7-5-8(9)11-10-7/h5-6H,3-4H2,1-2H3,(H3,9,10,11)
SMILES: CC(C)CCC1=CC(=NN1)N
Molecular Formula: C8H15N3
Molecular Weight: 153.22 g/mol

3-(3-methylbutyl)-1H-pyrazol-5-amine

CAS No.: 1187862-39-0

Cat. No.: VC2783578

Molecular Formula: C8H15N3

Molecular Weight: 153.22 g/mol

* For research use only. Not for human or veterinary use.

3-(3-methylbutyl)-1H-pyrazol-5-amine - 1187862-39-0

Specification

CAS No. 1187862-39-0
Molecular Formula C8H15N3
Molecular Weight 153.22 g/mol
IUPAC Name 5-(3-methylbutyl)-1H-pyrazol-3-amine
Standard InChI InChI=1S/C8H15N3/c1-6(2)3-4-7-5-8(9)11-10-7/h5-6H,3-4H2,1-2H3,(H3,9,10,11)
Standard InChI Key KAJIUTBTSBVUAT-UHFFFAOYSA-N
SMILES CC(C)CCC1=CC(=NN1)N
Canonical SMILES CC(C)CCC1=CC(=NN1)N

Introduction

Chemical Structure and Properties

3-(3-methylbutyl)-1H-pyrazol-5-amine is a pyrazole derivative characterized by a five-membered heterocyclic ring containing two adjacent nitrogen atoms, with an amino group at the 5-position and a 3-methylbutyl (isopentyl) substituent at the 3-position. This compound belongs to the broader class of 5-aminopyrazoles, which have attracted significant scientific interest due to their diverse biological activities .

Physical and Chemical Properties

The compound 3-(3-methylbutyl)-1H-pyrazol-5-amine features the following key properties:

PropertyValue
Molecular FormulaC8H15N3
Molecular Weight153.22 g/mol
CAS Number1187862-39-0
IUPAC Name5-(3-methylbutyl)-1H-pyrazol-3-amine
Synonyms3-Isopentyl-1H-pyrazol-5-amine
SMILES NotationCC(C)CCC1=CC(=NN1)N
InChI KeyKAJIUTBTSBVUAT-UHFFFAOYSA-N

These data represent the essential identifying characteristics of the compound, distinguishing it from related pyrazole derivatives .

Structural Analysis

The structure of 3-(3-methylbutyl)-1H-pyrazol-5-amine contains several key functional groups that contribute to its chemical behavior and potential biological activity:

Core Pyrazole Ring

The core structure consists of a pyrazole ring—a five-membered aromatic heterocycle containing two adjacent nitrogen atoms at positions 1 and 2. This ring system contributes to the compound's aromaticity and provides sites for hydrogen bonding interactions .

Functional Groups

The molecule contains three main structural components:

  • An amino group (-NH2) at the 5-position, which can act as a hydrogen bond donor

  • A 3-methylbutyl (isopentyl) chain at the 3-position, providing lipophilicity

  • The pyrazole N-H at position 1, which can act as both hydrogen bond donor and acceptor

Synthetic Methodologies

Several synthetic routes have been developed for the preparation of 5-aminopyrazole derivatives, which can be adapted for the synthesis of 3-(3-methylbutyl)-1H-pyrazol-5-amine.

General Synthetic Approaches to 5-Aminopyrazoles

5-Aminopyrazoles are typically synthesized through the following methods:

Specific Synthesis of 3-(3-methylbutyl)-1H-pyrazol-5-amine

For 3-(3-methylbutyl)-1H-pyrazol-5-amine, the synthesis likely follows a path involving:

  • Preparation of a suitable β-ketonitrile containing the 3-methylbutyl group

  • Reaction with hydrazine to form the pyrazole ring

  • Purification steps to isolate the desired product

The specific reaction conditions typically involve:

  • Solvent: Ethanol or methanol

  • Temperature: Reflux conditions (typically 70-80°C)

  • Reaction time: 4-6 hours

  • Catalyst: Potentially acidic or basic catalysts to enhance yield

Research Applications and Future Directions

The compound 3-(3-methylbutyl)-1H-pyrazol-5-amine has potential applications in multiple research areas:

As a Chemical Building Block

The compound can serve as an intermediate in the synthesis of more complex heterocyclic systems, including:

  • Pyrazolo[3,4-b]quinolones

  • Pyrazolo[1,5-a]pyrimidines

  • Other fused heterocyclic systems with potential biological activity

Agrochemical Applications

Pyrazole derivatives have shown potential as:

  • Insecticides with selective toxicity

  • Herbicides with specific modes of action

  • Plant growth regulators

Comparative Analysis with Related Compounds

To better understand the potential properties of 3-(3-methylbutyl)-1H-pyrazol-5-amine, a comparison with related compounds provides valuable insights:

CompoundMolecular FormulaMolecular WeightKey Structural DifferencesNotable Properties
3-(3-methylbutyl)-1H-pyrazol-5-amineC8H15N3153.22 g/molIsopentyl group at position 3Balanced lipophilicity and hydrophilicity
3-Methyl-1-(3-methylbutyl)-1H-pyrazol-5-amineC9H17N3167.25 g/molAdditional methyl at position 3, isopentyl at position 1Increased lipophilicity, potentially different biological activity profile
3-Methyl-1H-pyrazol-5-amineC4H7N397.12 g/molMethyl group instead of isopentylMore hydrophilic, potentially different pharmacokinetics
1,4-Dimethyl-3-(3-methylbutyl)-1H-pyrazol-5-amineC10H19N3181.28 g/molAdditional methyl groups at positions 1 and 4Further increased lipophilicity, potentially altered biological activity

This comparison illustrates how subtle structural modifications can significantly impact the physical, chemical, and potentially biological properties of these compounds.

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